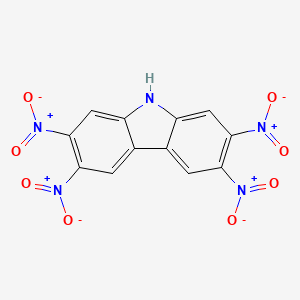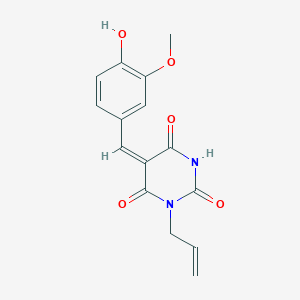![molecular formula C20H21BrN2O2 B3839593 4-bromo-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B3839593.png)
4-bromo-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide
Descripción general
Descripción
4-bromo-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide, also known as BRH, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound has shown promising results in various studies, especially in the field of cancer research.
Mecanismo De Acción
The mechanism of action of 4-bromo-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide is not fully understood. However, studies have suggested that 4-bromo-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide induces apoptosis in cancer cells by activating the caspase pathway. Caspases are enzymes that play a crucial role in the process of apoptosis. 4-bromo-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects
4-bromo-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-bromo-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide can induce apoptosis in cancer cells without affecting normal cells. Additionally, 4-bromo-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide has been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that 4-bromo-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide can inhibit tumor growth and metastasis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-bromo-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide in lab experiments is its potency. 4-bromo-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide has been shown to be effective at inducing apoptosis in cancer cells at low concentrations. Additionally, 4-bromo-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide has a low toxicity profile, making it a safer alternative to other chemotherapeutic agents. However, one of the limitations of using 4-bromo-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide in lab experiments is its solubility. 4-bromo-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide has low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the use of 4-bromo-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide in scientific research. One potential direction is the development of 4-bromo-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide-based drug delivery systems. These systems could improve the solubility and bioavailability of 4-bromo-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide, making it more effective in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 4-bromo-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide. This could lead to the development of more targeted and effective cancer therapies. Finally, studies are needed to investigate the potential use of 4-bromo-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide in other diseases, such as neurodegenerative disorders and autoimmune diseases.
Conclusion
4-bromo-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide is a promising compound that has shown potential for use in cancer research. Its ability to induce apoptosis in cancer cells and inhibit tumor growth makes it a potential chemotherapeutic agent. Further studies are needed to fully understand the mechanism of action of 4-bromo-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide and to investigate its potential use in other diseases.
Aplicaciones Científicas De Investigación
4-bromo-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide has been extensively studied for its potential use in cancer research. Several studies have shown that 4-bromo-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment. Additionally, 4-bromo-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide has been shown to inhibit the growth and proliferation of cancer cells, making it a potential chemotherapeutic agent.
Propiedades
IUPAC Name |
4-bromo-N'-(4-phenylcyclohexanecarbonyl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c21-18-12-10-17(11-13-18)20(25)23-22-19(24)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-5,10-13,15-16H,6-9H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJQKOPMHZPENF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(3-chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839522.png)
![3-(4-chlorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839529.png)
![N-[4-(acetylamino)phenyl]-5-nitro-2-furamide](/img/structure/B3839534.png)
![4-methoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B3839566.png)
methanone](/img/structure/B3839568.png)

![5-cyclopentyl-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B3839578.png)

![N-{4-[(4,6-dianilino-5-nitro-2-pyrimidinyl)amino]phenyl}acetamide](/img/structure/B3839606.png)


![3,4-dihydro-1,2-naphthalenedione 2-[(4-methylphenyl)hydrazone]](/img/structure/B3839616.png)
![3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B3839622.png)